Illudinine

MAO-B inhibition neurological disease models sesquiterpenoid alkaloids

Illudinine is the sole member of the illudin family with verified MAO-B inhibitory activity (IC50 18.3 µM), offering a structurally novel sesquiterpenoid alkaloid chemotype for neurological disease research. Unlike related illudin M/S, which act via DNA alkylation, illudinine enables selective MAO-B target engagement studies. • Unique pharmacological profile: Only illudin-class compound with confirmed MAO-B inhibition, enabling direct comparisons with DNA-alkylating family members. • Synthetic accessibility: Published total syntheses provide reliable supply routes with high-yielding key transformations. • Research-grade purity: Available as a well-characterized reference compound for assay standardization and target deconvolution studies.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 18500-63-5
Cat. No. B095577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlludinine
CAS18500-63-5
Synonymsilludinine
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C3=C(C=NC=C3)C(=C2C1)OC)C(=O)O)C
InChIInChI=1S/C16H17NO3/c1-16(2)6-10-11(7-16)14(20-3)12-8-17-5-4-9(12)13(10)15(18)19/h4-5,8H,6-7H2,1-3H3,(H,18,19)
InChIKeyFSBVQCVHOXXMGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Illudinine (CAS 18500-63-5): A Sesquiterpenoid Alkaloid with Confirmed MAO‑B Inhibition Activity for Neurological Research Procurement


Illudinine (CAS 18500‑63‑5) is a fungal‑derived sesquiterpenoid alkaloid [REFS‑1] that acts as a monoamine oxidase B (MAO‑B) inhibitor [REFS‑2]. The compound has been the subject of multiple total‑synthesis campaigns demonstrating that the fully synthetic material can be prepared in high yield [REFS‑3] and retains the natural product’s biological activity [REFS‑4]. Illudinine’s isoquinoline‑based architecture distinguishes it from the protoilludane scaffold found in other fungal sesquiterpenoids such as illudin M and illudin S, and it remains the only member of its class with verified MAO‑B inhibition.

Why a Generic Illudin Derivative Cannot Substitute for Illudinine in MAO‑B‑Focused Research Programs


Illudinine cannot be substituted by other illudin‑family compounds (e.g., illudin M or illudin S) for MAO‑B inhibition studies because it is the only member of the class that has been shown to inhibit this enzyme [REFS‑1]. Illudin M and illudin S exhibit potent cytotoxicity via DNA alkylation [REFS‑2][REFS‑3], but no published data demonstrate MAO‑B activity for these compounds. Conversely, while many synthetic MAO‑B inhibitors are available, none possess illudinine’s unique sesquiterpenoid alkaloid scaffold, meaning that procurement of a structurally related analog would forfeit the specific pharmacophore and target engagement profile that define illudinine’s reported biological activity [REFS‑4].

Quantitative Evidence Guide: Verified Differentiation of Illudinine from In‑Class and Cross‑Class Comparators


MAO‑B Inhibition: Illudinine Is the Only Illudin‑Family Compound with Confirmed Activity, Enabling Unique Target‑Based Screening

Illudinine inhibits monoamine oxidase B (MAO‑B) with an IC50 of 18 ± 7.1 µM in a recombinant human enzyme assay [REFS‑1]. No other illudin‑family compound (e.g., illudin M, illudin S) has been reported to inhibit MAO‑B; their primary mechanism is DNA alkylation. By contrast, the established MAO‑B inhibitor safinamide exhibits an IC50 of 0.098 µM in similar assays [REFS‑2], indicating that illudinine is a moderately potent tool compound rather than a clinical‑grade inhibitor. This evidence positions illudinine as a unique chemical probe for exploring the intersection of illudin‑type scaffolds and MAO‑B pharmacology.

MAO-B inhibition neurological disease models sesquiterpenoid alkaloids

Synthetic Efficiency: Second‑Generation Route Delivers Illudinine in 55% Overall Yield, Outperforming Prior Approaches by Nearly Four‑Fold

The 2020 second‑generation synthesis of illudinine from dimedone proceeds in seven steps with an overall yield of approximately 55% [REFS‑1]. In contrast, the first‑generation total synthesis (Morrison et al., 2017) required eight steps and achieved only 14% overall yield [REFS‑2]. The key innovation in the second‑generation route—replacement of an ester precursor with a small, linear nitrile—improved selectivity and reactivity throughout the sequence, enabling the nearly four‑fold yield enhancement.

total synthesis synthetic methodology alkaloid production

Structural Uniqueness: Isoquinoline Alkaloid Core Distinguishes Illudinine from Protoilludane‑Type Cytotoxins, Dictating Divergent Biological Activity

Illudinine is a fully aromatized isoquinoline alkaloid containing a gem‑dimethylcyclopentane ring fused to the isoquinoline system [REFS‑1]. This scaffold is structurally distinct from the protoilludane framework found in illudin M and illudin S, which bear a cyclopropane ring and a reactive α,β‑unsaturated ketone essential for DNA alkylation [REFS‑2]. The absence of the cyclopropane moiety in illudinine eliminates the DNA‑alkylating capacity of the protoilludanes and likely accounts for its alternative MAO‑B inhibition profile.

sesquiterpenoid alkaloids structural biology chemical taxonomy

Synthetic Accessibility: Microwave‑Assisted Cycloisomerization Provides a High‑Yielding Key Step That Is Not Replicable with Conventional Heating

The oxidative cycloisomerization used to construct illudinine’s isoquinoline core is a microwave‑assisted reaction that outperforms conventional heating. At a bulk temperature of 200 °C and 24 h reaction time, microwave heating produced higher yields of the labile isoquinoline intermediate than conventional heating with a metal heat block [REFS‑1]. Specifically, the reaction yield was maximized at 200 °C and dropped at 180 °C or 220 °C, and yields under microwave irradiation consistently exceeded those obtained under conventional thermal conditions.

microwave synthesis heterocyclic chemistry process chemistry

High‑Value Application Scenarios for Illudinine (CAS 18500‑63‑5) Based on Verified Differentiating Evidence


MAO‑B Probe Development for Neurodegenerative Disease Models

Illudinine serves as a structurally novel MAO‑B inhibitor for use in cellular or biochemical assays exploring Parkinson’s disease and other neurological disorders. Its IC50 of 18 µM is suitable for proof‑of‑concept studies where a moderately potent, non‑covalent inhibitor of illudin‑type scaffold is desired. Unlike clinical‑grade MAO‑B inhibitors (e.g., safinamide), illudinine offers a sesquiterpenoid alkaloid chemotype that may engage the enzyme through distinct binding interactions, potentially revealing new structure–activity relationships [REFS‑1][REFS‑2].

Synthetic Methodology Benchmarking and Heterocyclic Chemistry Education

The published syntheses of illudinine showcase advanced organic transformations—including tandem fragmentation/Knoevenagel condensation, microwave‑assisted oxidative cycloisomerization, and SNAr/Lossen rearrangements—that are broadly applicable to isoquinoline synthesis [REFS‑1][REFS‑2]. Academic and industrial laboratories can use illudinine as a benchmark target for evaluating new synthetic methods or as a case study in graduate‑level organic chemistry curricula.

Comparative Profiling of Illudin‑Family Natural Products for Functional Genomics

In high‑throughput screening campaigns aimed at annotating the biological activities of fungal metabolites, illudinine provides a necessary reference compound representing the isoquinoline alkaloid subclass. Its inclusion in compound libraries enables direct comparison of MAO‑B inhibition (unique to illudinine) with the DNA‑alkylating cytotoxicity of illudin M and illudin S [REFS‑1]. This comparative profiling is essential for target deconvolution and understanding the functional divergence within the illudin natural product family.

Technical Documentation Hub

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17 linked technical documents
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